molecular formula C26H27ClFN3OS B2655016 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215773-45-7

4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2655016
M. Wt: 484.03
InChI Key: FXSMPKOUPYIECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H27ClFN3OS and its molecular weight is 484.03. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to the chemical , have been investigated for their corrosion inhibiting effects against steel in acidic environments. These inhibitors show promise due to their ability to adsorb onto metal surfaces through physical and chemical means, offering enhanced stability and higher inhibition efficiencies than previously known inhibitors within the benzothiazole family. Quantum chemical parameters have been utilized to understand the correlation between theoretical and experimental results, highlighting their potential in protecting metals from corrosion (Hu et al., 2016).

Antimicrobial and Anticancer Activities

The synthesis of fluoro-substituted benzothiazole and its derivatives has been explored for antimicrobial screening. These compounds have shown a broad range of pharmacologically therapeutic potentials, including antimicrobial activities. The structural modification of benzothiazoles, particularly with fluoro groups, has been a strategy to develop potent biodynamic agents with significant antimicrobial properties (Jagtap et al., 2010).

Moreover, derivatives of benzothiazole have been studied for their potential as anticancer agents. Various substitutions on the benzothiazole scaffold have been found to modulate its antitumor properties, with some compounds demonstrating cytotoxic activities against human cancer cell lines. This suggests the feasibility of benzothiazole derivatives in cancer treatment, highlighting the need for further research to optimize their efficacy and specificity (Osmaniye et al., 2018).

properties

IUPAC Name

4-benzyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3OS.ClH/c1-29(2)16-7-17-30(26-28-24-22(27)10-6-11-23(24)32-26)25(31)21-14-12-20(13-15-21)18-19-8-4-3-5-9-19;/h3-6,8-15H,7,16-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSMPKOUPYIECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

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